7-Phenylheptan-4-one

Description

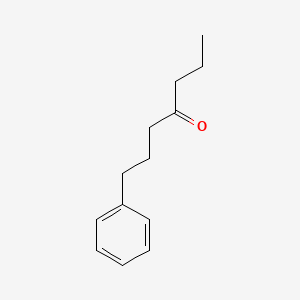

Structure

3D Structure

Properties

IUPAC Name |

1-phenylheptan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-2-7-13(14)11-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHRJGXBTGDGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Phenylheptan 4 One and Its Precursors

Retrosynthetic Strategies for 7-Phenylheptan-4-one

Retrosynthetic analysis is a powerful technique used to design synthetic routes by working backward from the target molecule to available starting materials egrassbcollege.ac.inchembam.comjournalspress.com. For this compound, key disconnections can be envisioned around the carbonyl group or along the alkyl chain.

Disconnection Approaches from the Carbonyl Group

Disconnections around the carbonyl group typically involve breaking a carbon-carbon bond adjacent to the ketone. For this compound, this could lead to several potential synthons:

Disconnecting the C3-C4 bond: This would yield a butyl acylium synthon and a 4-phenylbutyl anion synthon.

Butyl acylium synthon: [CH₃CH₂CH₂C=O]⁺

4-Phenylbutyl anion synthon: [CH₂CH₂CH₂CH₂Ph]⁻

Synthetic Equivalents: A carboxylic acid derivative (e.g., butanoyl chloride or ester) for the acylium synthon and a Grignard reagent or organolithium reagent derived from 4-phenylbutyl halide for the anion synthon.

Disconnecting the C4-C5 bond: This would yield a 4-phenylbutanoyl acylium synthon and a propyl anion synthon.

4-Phenylbutanoyl acylium synthon: [Ph(CH₂)₄C=O]⁺

Propyl anion synthon: [CH₂CH₂CH₃]⁻

Synthetic Equivalents: A carboxylic acid derivative (e.g., 4-phenylbutanoyl chloride or ester) for the acylium synthon and a Grignard reagent or organolithium reagent derived from propyl halide for the anion synthon.

Disconnection Approaches from the Alkyl Chain

Disconnections along the alkyl chain, particularly those that simplify the structure or reveal readily available precursors, can also be considered.

Disconnecting the C6-C7 bond: This would separate the phenyl group attached to a primary carbon from the rest of the molecule, potentially suggesting a coupling reaction between a benzyl (B1604629) halide or tosylate and a nucleophile derived from the heptan-4-one portion.

Disconnecting the C5-C6 bond: This type of disconnection might be less common for direct bond formation but could be relevant in strategies involving functional group interconversions or rearrangements.

Disconnection Approaches Involving the Phenyl Moiety

While often considered as part of the alkyl chain disconnections, specifically focusing on the phenyl moiety can highlight synthetic strategies like Friedel-Crafts reactions or coupling reactions where the phenyl group is introduced as an electrophile or nucleophile. However, for this compound, the phenyl group is at the terminal position of the alkyl chain, making direct electrophilic aromatic substitution on a pre-formed heptanone less likely as a primary strategy for constructing the carbon skeleton. Coupling reactions involving a phenyl synthon and a functionalized heptane (B126788) chain are more probable.

Classical and Established Synthetic Routes to this compound

The synthesis of ketones is a fundamental transformation in organic chemistry, and various methods can be applied to the preparation of this compound.

Organometallic Reagent-Based Syntheses

Organometallic reagents, particularly Grignard reagents and organolithium compounds, are widely used for carbon-carbon bond formation, including the synthesis of ketones.

One common approach involves the reaction of a carboxylic acid derivative (such as an ester, acid chloride, or amide) with an organometallic reagent. For the synthesis of this compound, based on the retrosynthetic analysis from the carbonyl group (Section 2.1.1), two main organometallic routes are plausible:

Route 1: Reaction of a 4-phenylbutanoyl derivative with a propyl organometallic reagent. This would involve coupling a reagent like propylmagnesium bromide or propyllithium with a derivative of 4-phenylbutanoic acid.

Route 2: Reaction of a butanoyl derivative with a 4-phenylbutyl organometallic reagent. This would involve coupling a reagent like butylmagnesium bromide (PubChem CID 101836) nih.govamericanelements.comnih.gov or butyllithium (B86547) with a derivative of 4-phenylbutanoic acid. Alternatively, reacting a butanoyl derivative with a Grignard reagent derived from 4-phenylbutyl bromide could form the ketone.

Another organometallic approach could involve the reaction of an organometallic reagent with an aldehyde followed by oxidation, or the reaction with a nitrile. For example, the reaction of 4-phenylbutylmagnesium bromide with butanal, followed by oxidation of the resulting secondary alcohol, would yield this compound.

Acylation and Alkylation Strategies

Acylation and alkylation reactions provide alternative pathways to construct the carbon framework of this compound.

Acylation followed by Alkylation: A strategy could involve acylating a phenyl-containing precursor and then alkylating the resulting intermediate to complete the heptane chain. For instance, a Friedel-Crafts acylation could introduce a shorter acyl chain onto a phenyl-containing molecule, followed by chain elongation and functional group manipulation. However, given the structure of this compound, a more direct approach building the full carbon chain is likely preferred.

Alkylation followed by Acylation: Conversely, an alkyl chain could be constructed first, followed by introduction of the carbonyl group through acylation or oxidation of a precursor alcohol. For example, synthesizing 7-phenylheptan-4-ol (PubChem CID 154271) fishersci.atuni.lu and then oxidizing the secondary alcohol to the ketone would be a viable route. The alcohol precursor could be synthesized through various alkylation reactions, such as the reaction of 4-phenylbutan-1-ol (PubChem CID 76889) fishersci.cathegoodscentscompany.comsigmaaldrich.comsigmaaldrich.comambeed.com with a propyl halide and subsequent functional group transformations, or by building the chain using sequential alkylations or coupling reactions. One study mentions the use of 7-phenylheptan-1-ol (B1581362) in an alkylation reaction, although not directly for the synthesis of the ketone itself. nih.gov

Another relevant strategy could involve Michael addition reactions. While not explicitly found for the direct synthesis of this compound in the search results, Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a common method for forming carbon-carbon bonds and could, in principle, be incorporated into a synthetic route to this target molecule or its precursors. pearson.com

Detailed research findings on specific reaction conditions, yields, and purification methods for the synthesis of this compound using these strategies would typically be found in primary chemical literature (journal articles and patents). The provided search results offer insights into related synthetic efforts, particularly concerning diarylheptanoids researchgate.netresearchgate.netresearchgate.netacgpubs.orgthieme-connect.comgazi.edu.tr, which share a similar heptane backbone but with phenyl rings at the 1 and 7 positions, suggesting that synthetic methods for constructing this type of carbon chain are established.

Data Table: Selected Precursors and Reagents

| Compound Name | PubChem CID | Relevance to this compound Synthesis |

| 4-Phenylbutan-1-ol | 76889 | Potential precursor to the C7-C4 chain |

| Butylmagnesium bromide | 101863 | Potential organometallic reagent |

| Phenylmagnesium bromide | 66852 | Used in related organometallic reactions |

| Pentanoic acid | 7991 | Potential precursor for C1-C5 chain |

| Phenylacetic acid | 31229 | Potential precursor for phenyl-containing fragment |

| 7-Phenylheptan-1-ol | 154271 | Potential alcohol precursor to the ketone |

Oxidation of Precursor Alcohols

The oxidation of secondary alcohols is a fundamental method for synthesizing ketones. In the case of this compound, the corresponding precursor alcohol is 7-phenylheptan-4-ol. The oxidation of this secondary alcohol involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the hydroxyl group, forming a carbon-oxygen double bond.

Various oxidizing agents can be employed for this transformation. Common methods for oxidizing secondary alcohols to ketones include the use of chromic acid (Jones reagent), prepared from chromium trioxide (CrO₃) and sulfuric acid. lumenlearning.comlibretexts.org Other oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) can also be used. libretexts.orgbocsci.combyjus.com Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are also effective for converting secondary alcohols to ketones without over-oxidation. libretexts.org

More modern approaches utilize catalytic systems for the oxidation of alcohols. For instance, nitroxyl-radical-catalyzed oxidations using reagents like diisopropyl azodicarboxylate (DIAD) can convert secondary alcohols to ketones without overoxidation. organic-chemistry.org Transition metal catalysts, particularly those based on ruthenium, have also been explored for the catalytic conversion of alcohols to aldehydes and ketones. byjus.com

Enolate Chemistry Applications in this compound Synthesis

Enolate chemistry plays a significant role in the construction of carbon-carbon bonds, making it a valuable tool in the synthesis of ketones like this compound. Enolates are resonance-stabilized anions formed by the deprotonation of an α-carbon adjacent to a carbonyl group. patsnap.commasterorganicchemistry.com These enolates can act as nucleophiles and react with electrophiles to form new carbon-carbon bonds. masterorganicchemistry.com

One common application of enolate chemistry is the alkylation of enolates with alkyl halides (SN2 reaction). patsnap.comlibretexts.orgchemistrysteps.com This reaction allows for the addition of alkyl chains to the α-carbon of a carbonyl compound. For the synthesis of this compound, this could involve the alkylation of a suitable precursor enolate with a phenyl-containing alkyl halide or the alkylation of a phenyl-containing ketone enolate with an alkyl halide to build the heptanone chain. The success of enolate alkylation is dependent on the nature of the alkyl halide, with primary and secondary alkyl halides being preferred substrates due to the SN2 mechanism. libretexts.orgchemistrysteps.com

Another relevant application is the Michael addition reaction, where an enolate undergoes conjugate addition to an α,β-unsaturated carbonyl compound. patsnap.com This reaction is useful for forming 1,4-addition products and could potentially be utilized in the synthesis of a precursor to this compound by adding an enolate to an appropriately substituted enone or enal.

The regiochemistry of enolate formation is crucial for the successful alkylation of unsymmetrical ketones. chemistrysteps.com By using specific bases and reaction conditions, either the kinetic or thermodynamic enolate can be selectively generated, leading to alkylation at the less substituted or more substituted α-carbon, respectively. chemistrysteps.com Sterically hindered bases like lithium diisopropylamide (LDA) are commonly used for kinetic enolate formation at low temperatures. masterorganicchemistry.comchemistrysteps.com

Modern and Sustainable Approaches for this compound Production

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and sustainable methodologies. Several approaches align with these principles and could be applied to the synthesis of this compound or its analogues.

Catalytic Synthesis Methodologies (Homogeneous and Heterogeneous Catalysis)

Catalysis plays a vital role in sustainable synthesis by increasing reaction rates, improving selectivity, and reducing energy consumption and waste generation. libretexts.org Both homogeneous and heterogeneous catalysis can be applied to the synthesis of ketones.

Homogeneous catalysts are in the same phase as the reactants, allowing for maximum contact and often high activity and selectivity. libretexts.orgsenecalearning.com Many homogeneous catalysts, particularly those involving transition metals, are used in various organic transformations, including oxidation and carbon-carbon bond formation reactions relevant to ketone synthesis. libretexts.orgwikipedia.orguniv-rennes.fr Challenges can include the separation and recovery of homogeneous catalysts from the reaction mixture. libretexts.org

Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. libretexts.org They offer advantages in terms of ease of separation and recycling. While the search results didn't provide specific examples of heterogeneous catalysis directly applied to this compound synthesis, heterogeneous catalysts are widely used for oxidation reactions and hydrogenation reactions that could be steps in a synthetic route to this compound.

Transition metal catalysts are frequently employed in both homogeneous and heterogeneous catalysis for reactions such as hydrogenation, oxidation, and carbon-carbon coupling, all of which could be relevant to constructing the this compound framework. wikipedia.orguniv-rennes.friupac.orgacs.org

Green Chemistry Principles in this compound Synthesis (e.g., Atom Economy, Solvent-Free Reactions)

Green chemistry principles aim to minimize the environmental impact of chemical processes. igitsarang.ac.in Several of these principles are relevant to the sustainable production of this compound.

Atom Economy: This principle, introduced by Barry Trost, focuses on maximizing the incorporation of all atoms from the reactants into the final desired product, thereby minimizing waste. igitsarang.ac.inmygreenlab.orgrsc.org Calculating the atom economy of a synthetic route provides a measure of its efficiency in utilizing raw materials. igitsarang.ac.inmygreenlab.org Reactions with high atom economy, such as addition reactions, are generally considered greener than those with low atom economy, like many substitution or elimination reactions. rsc.org Designing synthetic steps for this compound with high atom economy is a key aspect of green synthesis.

Solvent-Free Reactions: Eliminating or reducing the use of solvents minimizes waste and avoids the environmental and health hazards associated with many organic solvents. igitsarang.ac.in Exploring solvent-free conditions for relevant reactions, such as oxidations or carbon-carbon bond formations, could contribute to a greener synthesis of this compound.

Catalysis: As discussed in the previous section, catalysis aligns with green chemistry by improving efficiency and reducing waste compared to stoichiometric reactions. rsc.org

Less Hazardous Chemical Synthesis: This principle encourages the use and generation of substances that are less toxic to humans and the environment. igitsarang.ac.in Selecting less hazardous reagents and reaction pathways for the synthesis of this compound is crucial for a sustainable process.

Biocatalytic Transformations Towards this compound Analogues

Biocatalysis utilizes enzymes or whole cells to catalyze chemical transformations. researchgate.netacs.org Enzymes often exhibit high selectivity (chemo-, regio-, and stereoselectivity) and can operate under mild reaction conditions (temperature, pressure, pH), which aligns well with green chemistry principles. researchgate.net

While direct biocatalytic routes specifically to this compound were not prominently found, biocatalytic transformations can be applied to synthesize precursor molecules or analogues. For example, enzymes like alcohol dehydrogenases can catalyze the oxidation of secondary alcohols to ketones or the reverse reduction of ketones to secondary alcohols, often with high enantioselectivity. researchgate.net This could be relevant for the oxidation of 7-phenylheptan-4-ol or the reduction of this compound in the context of synthesizing related chiral compounds.

Biocatalytic aldol (B89426) reactions, catalyzed by enzymes like fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA), can form carbon-carbon bonds and have been used in the stereoselective synthesis of complex molecules. researchgate.netacs.org These types of reactions could potentially be adapted for the synthesis of fragments that are then assembled into this compound.

Enzymes like Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of ketones to esters, which could be relevant in the synthesis or modification of ketone-containing compounds. rug.nl The development of engineered enzymes through directed evolution can further expand the scope of biocatalysis to target specific and challenging transformations. ethz.ch

Flow Chemistry and Continuous Processing for this compound

Flow chemistry and continuous processing involve conducting chemical reactions in a continuous stream, typically in microreactors or packed bed reactors, rather than in batch vessels. mdpi.comanton-paar.comchimia.ch This approach offers several advantages for chemical synthesis, including improved reaction control, enhanced heat and mass transfer, increased safety, and simplified scale-up. mdpi.comanton-paar.comchimia.ch

Microreactors, characterized by their small dimensions, provide excellent control over reaction parameters such as temperature and mixing, which can lead to improved yields and selectivities, especially for fast or exothermic reactions. mdpi.comchimia.ch Continuous processing allows for steady-state operation, potentially leading to higher throughput and more efficient use of resources compared to batch processes.

While specific examples of this compound synthesis in flow reactors were not found in the search results, flow chemistry is increasingly applied to a wide range of organic reactions, including oxidations, alkylations, and catalytic transformations, all of which are relevant to the synthesis of ketones. mdpi.comchimia.ch The benefits of flow chemistry, such as improved safety when handling hazardous reagents or reactions and better control over reaction pathways, make it a promising approach for the sustainable and efficient production of this compound. anton-paar.comchimia.ch

Stereoselective Synthesis of Chiral Analogues of this compound

Research specifically on the stereoselective synthesis of chiral analogues of this compound is not directly available in the provided search results. The compound this compound itself does not possess a stereocenter. However, related diarylheptanoids with chiral centers have been synthesized using stereoselective methods.

For example, stereoselective total synthesis has been reported for diarylheptanoids like (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol. These syntheses often involve key steps such as Sharpless kinetic resolution, asymmetric epoxidation, Mukaiyama aldol reaction, Maruoka asymmetric allylation, and Jacobsen's hydrolytic kinetic resolution using chiral catalysts researchgate.netthieme-connect.comresearchgate.net. While these methods are applied to related structures containing phenylheptane scaffolds with additional functionalities and stereocenters, they illustrate the types of stereoselective techniques that could potentially be adapted or explored for introducing chirality into a 7-phenylheptane structure if a chiral analogue were desired.

General strategies for stereoselective synthesis of chiral alcohols and amino alcohols, which could serve as precursors or related structures to chiral ketones, have been described. These include proline-mediated asymmetric Mannich reactions followed by diastereoselective reduction using reagents like LiAlH(O-t-Bu)₃ or catecholborane to achieve either syn or anti isomers tohoku.ac.jp. Diastereoselective reduction of cyclic iminium salts derived from amino ketones has also been used to produce enantiomerically-enriched piperidines, where the stereochemistry is controlled by a chiral protecting group gla.ac.uk. These examples highlight the broader context of stereoselective synthesis in related chemical space, although direct application to chiral this compound analogues is not explicitly detailed.

Reactivity and Derivatization Chemistry of 7 Phenylheptan 4 One

Carbonyl Group Transformations of 7-Phenylheptan-4-one

The carbonyl group in ketones is a site for nucleophilic attack due to the partial positive charge on the carbon atom.

Nucleophilic Additions to the Ketone Functionality

Ketones typically undergo nucleophilic addition reactions. This involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the oxygen atom yields an alcohol. General examples of nucleophilic additions to ketones include reactions with hydride reagents (forming alcohols), Grignard reagents or organolithium compounds (forming tertiary alcohols), and cyanide (forming cyanohydrins). Heptanophenone, a related aryl ketone, is known to undergo nucleophilic addition reactions with nucleophiles such as alcohols or amines to form addition products. smolecule.comcymitquimica.com

Condensation Reactions Involving this compound

Ketones can participate in various condensation reactions, often involving the carbonyl group and/or the α-hydrogens. Aldol (B89426) condensation is a prominent example for carbonyl compounds with α-hydrogens, leading to the formation of β-hydroxy ketones or α,β-unsaturated ketones. byjus.comlibretexts.orglibretexts.org Claisen condensation, typically involving esters, also involves similar enolate chemistry and carbonyl attack. google.com While specific examples for this compound were not found, related diarylheptanoids have been synthesized via crossed aldol condensation reactions. researchgate.net Condensation reactions involving ketones and aldehydes in the presence of ammonia (B1221849) have also been reported for the synthesis of cyclic compounds like piperidin-4-ones. mdpi.com

Reduction Pathways of the Carbonyl Group in this compound

The carbonyl group of ketones can be reduced to a secondary alcohol. Common reducing agents include hydride reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). smolecule.com Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst like palladium is another method for reducing ketones. benchchem.com Heptanophenone, a related ketone, can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride. smolecule.com

Oxidation Reactions of this compound

Under strong oxidizing conditions, ketones can undergo oxidation, typically involving the cleavage of carbon-carbon bonds adjacent to the carbonyl group. Reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used for ketone oxidation. smolecule.combenchchem.com This can lead to the formation of carboxylic acids. benchchem.com

α-Hydrogen Reactivity and Enolate Chemistry of this compound

The hydrogens on the carbon atoms adjacent to the carbonyl group (α-hydrogens) are weakly acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting enolate ion. byjus.comlibretexts.orgbyjus.com This acidity allows for the formation of enolates in the presence of a base. nih.govbyjus.com

Alkylation and Acylation of this compound Enolates

Enolates are nucleophilic species that can react with electrophiles at either the carbon or oxygen atom. Reactions at the α-carbon are particularly useful for forming new carbon-carbon bonds. byjus.comlibretexts.orgresearchgate.net

Alkylation of enolates with alkyl halides is a fundamental method for introducing alkyl groups at the α-position of a ketone. libretexts.orgresearchgate.netorganicchemistrytutor.comnih.govlibretexts.orglibretexts.org Strong bases such as lithium diisopropylamide (LDA) are often used to ensure complete enolate formation, especially with less acidic ketones. byjus.comorganicchemistrytutor.comresearchgate.netmnstate.edu The alkylation typically proceeds via an SN2 mechanism and works best with primary or methyl alkyl halides. libretexts.orglibretexts.org Unsymmetrical ketones like this compound can potentially form two different enolates (regioisomers), leading to mixtures of alkylation products, although regioselectivity can sometimes be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic enolates). libretexts.orgresearchgate.netmnstate.eduresearchgate.netmasterorganicchemistry.com

Acylation of enolates with acylating agents (such as acid chlorides or esters) leads to the formation of β-diketones or β-keto esters. This reaction is the basis for the Claisen condensation and related transformations. libretexts.orggoogle.com

Halogenation and Other Electrophilic Substitutions at the α-Carbon

Ketones with α-hydrogens can undergo substitution reactions with halogens. This process typically occurs through the formation of an enol or enolate intermediate. Under acidic conditions, the mechanism involves acid-catalyzed tautomerization to form a nucleophilic enol, which then reacts with an electrophilic halogen (Cl₂, Br₂, or I₂). libretexts.orglibretexts.org Protonation of the carbonyl oxygen is followed by removal of an α-hydrogen to form the enol. libretexts.org The double bond of the enol then attacks the halogen, forming a new carbon-halogen bond at the α-position. libretexts.org In basic conditions, a weak base can be sufficient to cause the reaction due to the formation of the enolate. libretexts.org The enolate ion is a resonance-stabilized carbanion that can act as a nucleophile. libretexts.org

For this compound, which has α-hydrogens on both the C-3 and C-5 positions, halogenation can occur at either or both of these carbons. The regioselectivity of halogenation can be influenced by reaction conditions (acidic vs. basic) and the specific halogen used. Acid-catalyzed halogenation is often slow and can lead to polysubstitution, especially under basic conditions where each successive halogenation makes the remaining α-hydrogens more acidic. youtube.comyoutube.com

Other electrophiles can also react at the α-carbon via enol or enolate intermediates, although specific examples for this compound in the provided context are limited. These reactions are general to carbonyl compounds with α-hydrogens and include alkylation and acylation at the α-position.

Applications in Carbon-Carbon Bond Formation

The enolate of this compound is a valuable intermediate for forming new carbon-carbon bonds. Key reactions in this category include the aldol reaction and Michael addition.

Aldol Reaction: The aldol reaction involves the nucleophilic addition of an enolate ion to the carbonyl group of another carbonyl compound, forming a β-hydroxy ketone (or aldehyde). sigmaaldrich.comlibretexts.orglumenlearning.com This reaction is a fundamental method for carbon-carbon bond formation. sigmaaldrich.comlumenlearning.comnumberanalytics.com this compound can act as both the enolate donor (at C-3 or C-5) and the carbonyl acceptor. The reaction can be catalyzed by either acid or base. sigmaaldrich.comlumenlearning.com Subsequent dehydration of the β-hydroxy ketone yields an α,β-unsaturated ketone. sigmaaldrich.comlibretexts.org While specific experimental data for the aldol self-condensation or crossed aldol reactions of this compound are not detailed in the provided text, the structural features of the molecule indicate its potential to participate in these transformations.

Michael Addition: The Michael addition is a 1,4-conjugate addition reaction where an enolate nucleophile adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction also forms a new carbon-carbon bond, typically resulting in a 1,5-dicarbonyl product. libretexts.orgmasterorganicchemistry.com The enolate of this compound could potentially act as a Michael donor, reacting with suitable Michael acceptors. Conversely, if this compound were to be converted into an α,β-unsaturated ketone derivative (e.g., via aldol condensation followed by dehydration), it could function as a Michael acceptor. Enolates are described as weak nucleophiles that undergo 1,4 addition to α,β-unsaturated carbonyl compounds. libretexts.org

Data on specific yields or conditions for these reactions with this compound are not available in the provided search results, but the general principles of aldol and Michael reactions apply to ketones with α-hydrogens.

Phenyl Moiety Reactivity and Functionalization in this compound

The phenyl group in this compound is an aromatic ring and can undergo reactions characteristic of such systems, primarily electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction of aromatic rings where an electrophile replaces a hydrogen atom on the ring. pressbooks.pubminia.edu.egmasterorganicchemistry.com Common EAS reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. pressbooks.pubminia.edu.egmasterorganicchemistry.com The mechanism involves the attack of the aromatic pi system on an electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. pressbooks.pubmsu.eduuci.edu

The heptan-4-one chain attached to the phenyl ring is an alkyl chain, which is generally considered an activating and ortho, para-directing group in EAS. uci.edumasterorganicchemistry.com Therefore, electrophilic substitution on the phenyl ring of this compound would be expected to occur preferentially at the ortho and para positions relative to the point of attachment of the heptanone chain.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a variation of EAS where a directing metalation group (DMG) on the aromatic ring guides a strong base (like an alkyllithium) to deprotonate the ring specifically at an ortho position. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then react with various electrophiles, leading to regioselective substitution at the ortho position. wikipedia.orgharvard.edu

While this compound has a phenyl ring, it lacks a typical strong directing metalation group directly attached to the ring. The ketone functional group is part of the alkyl chain and is not directly attached to the aromatic ring in a position to effectively direct ortho-metalation in the classical sense. Therefore, directed ortho-metalation strategies are less directly applicable to the phenyl moiety of unsubstituted this compound compared to aromatic compounds with strong DMGs like methoxy (B1213986) or amide groups. wikipedia.org However, if the phenyl ring were appropriately substituted with a DMG, then DoM strategies could be employed for regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions on Phenyl-Substituted this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aryl (or vinyl) halides or pseudohalides and various organometallic reagents or nucleophiles. nobelprize.orgsci-hub.st Common examples include the Suzuki, Heck, Negishi, and Sonogashira couplings. nobelprize.org These reactions typically involve an oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the new carbon-carbon bond. nobelprize.org

For this compound itself, the phenyl group is not directly amenable to these reactions unless it is first functionalized with a leaving group (e.g., halogen) or a suitable coupling partner (e.g., boronic acid). However, if a derivative of this compound had a substituted phenyl ring with a halogen or other suitable group, palladium-catalyzed cross-coupling reactions could be used to introduce new substituents onto the aromatic ring or to couple the phenyl-containing part of the molecule with other organic fragments. These reactions are widely used in organic synthesis to construct complex molecules. nobelprize.orgsci-hub.stnih.gov

Cyclization and Rearrangement Reactions of this compound

The structure of this compound, with a carbonyl group and a phenyl ring separated by a flexible alkyl chain, presents possibilities for intramolecular reactions, including cyclization and rearrangement, under appropriate conditions.

Intramolecular reactions can lead to the formation of cyclic structures. For example, intramolecular aldol reactions or Dieckmann condensations (for diesters, but conceptually related to intramolecular ketone reactions) can occur if suitable reactive centers are present within the same molecule. The length and flexibility of the heptane (B126788) chain in this compound could potentially allow for the carbonyl group to react with a nucleophilic center generated elsewhere in the molecule, or vice versa. However, direct information on cyclization reactions specifically involving this compound in the provided search results is limited. Some studies mention the synthesis of cyclic compounds or structures containing phenyl and ketone moieties, but not directly from the cyclization of this compound itself. plantaedb.comresearchgate.netresearchgate.net

Rearrangement reactions involve the reorganization of the atoms within a molecule. Ketones can undergo various rearrangements under acidic or basic conditions, often involving enol or carbocation intermediates. For this compound, potential rearrangements could involve the migration of groups or changes in the carbon skeleton. However, specific examples of rearrangement reactions of this compound are not detailed in the provided text. Some search results discuss rearrangements in the context of synthesis or other related compounds, but not as a primary reaction of this compound. beilstein-journals.org

While the structural features of this compound suggest the potential for various cyclization and rearrangement pathways, specific experimental data and detailed reaction mechanisms for these transformations applied directly to this compound are not extensively covered in the provided information.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11957849 |

| 1-Bromo-7-phenylheptane | 71339203 |

Interactive Data Table Example (Illustrative - Specific Data for this compound Reactions Not Found):

While specific quantitative data (yields, conditions) for the reactions of this compound were not found in the search results, a hypothetical table illustrating how such data would be presented is shown below.

| Reaction Type | Reagents/Conditions | Expected Product Type | Notes |

| α-Halogenation | Halogen (e.g., Br₂), Acid or Base | α-Halo-7-phenylheptan-4-one | Regioselectivity can vary. libretexts.orglibretexts.orgyoutube.com |

| Aldol Reaction (Self-Condensation) | Base or Acid Catalyst | β-Hydroxyketone derivative | Potential for dehydration to enone. sigmaaldrich.comlibretexts.org |

| Michael Addition (as Donor) | α,β-Unsaturated Carbonyl (Acceptor) | 1,5-Dicarbonyl derivative | Enolate of this compound as nucleophile. libretexts.orglibretexts.org |

| Electrophilic Aromatic Substitution | Electrophile (E⁺), Catalyst | Substituted Phenylheptan-4-one | Substitution primarily at ortho/para. pressbooks.pubmasterorganicchemistry.com |

This table is illustrative and based on the general reactivity of the functional groups present in this compound, as described in the provided search results for similar compounds and reaction types. Specific experimental data for this compound would be required to populate a real data table.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions involving ketones often proceed via nucleophilic attack of a carbon or heteroatom onto the carbonyl carbon, or through electrophilic attack on an activated aromatic ring. For this compound, potential intramolecular cyclization pathways could involve the attack of a carbanion generated alpha to the ketone onto the phenyl ring (a type of Friedel-Crafts cyclialkylation or related process) or, less likely given the chain length and position of the ketone, cyclization involving the carbonyl oxygen.

Research on related systems provides some insight into possible cyclization behaviors of phenyl-substituted heptane derivatives. Studies on the cyclialkylation of ε-aryl-substituted compounds, for instance, have shown that such systems can undergo intramolecular cyclization to form cyclic structures, although rearrangements in the side chains can also occur, leading to different cyclic products like tetralins instead of the expected benzosuberanes cdnsciencepub.comresearchgate.net. Another study demonstrated a cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo mdpi.comannulen-7-ols, initiated by the formation of an oxocarbenium ion which undergoes cyclization onto an olefinic bond followed by Friedel-Crafts alkylation with an aromatic substrate beilstein-journals.org. While these examples involve different functional groups or chain lengths, they illustrate the principle of intramolecular cyclization onto an aromatic ring within a flexible carbon chain.

For this compound, cyclization could potentially lead to the formation of a seven-membered ring fused to the phenyl group (a benzosuberone) if an activated species alpha to the ketone attacks the phenyl ring. Alternatively, cyclization leading to a six-membered ring (a tetralone derivative) might be possible depending on the reaction conditions and the position of attack on the phenyl ring. However, specific experimental data detailing these cyclization pathways for this compound was not found in the provided search results.

Rearrangements Involving the this compound Skeleton

Rearrangement reactions involve the reorganization of the carbon skeleton of a molecule, often through the migration of atoms or groups. thermofisher.comwikipedia.orgcambridgescholars.com These can be intramolecular or intermolecular and are fundamental in organic synthesis. thermofisher.com While general types of rearrangements like Beckmann, Curtius, Claisen, and Hofmann rearrangements are well-established, specific rearrangements involving the this compound skeleton are not detailed in the provided search results. thermofisher.comwikipedia.orgbyjus.combeilstein-journals.org

However, studies on related phenyl-substituted heptane systems undergoing cyclization have indicated that rearrangements in the side chains can occur. For example, in the context of Friedel-Crafts cyclialkylation, rearrangements in the alkyl chains of aryl-substituted systems were observed, leading to rearranged cyclic products cdnsciencepub.comresearchgate.net. One study mentioned that a related compound, 2,6-dimethyl-6-phenyl-2-hepten-4-one, resisted cyclization under certain conditions and instead formed a different cyclic product via elimination of isobutylene, implying a rearrangement process cdnsciencepub.com.

The ketone functional group in this compound could potentially undergo various ketone-specific rearrangements under appropriate conditions, such as the Baeyer-Villiger rearrangement (though this typically involves oxidation) or rearrangements of alpha-substituted ketones. However, specific instances of these reactions applied to the this compound skeleton were not found. The phenyl group might also participate in rearrangements, such as those involving carbocations adjacent to the aromatic ring, which could be generated under acidic conditions.

Reaction Mechanism and Kinetic Studies of this compound Transformations

Detailed studies on the reaction mechanisms and kinetics specifically for transformations of this compound are not prevalent in the provided search results. While the search results discuss reaction mechanisms and kinetics in general contexts or for different compounds, specific data for this compound is limited.

General principles of ketone reactivity suggest that reactions at the carbonyl group can involve nucleophilic addition, alpha-substitution via enol or enolate intermediates, and reduction or oxidation. The presence of the phenyl group can influence the reactivity of the molecule through electronic and steric effects.

Studies on reaction mechanisms for related cyclization and rearrangement reactions provide analogous insights. For instance, acid-catalyzed intramolecular cyclization reactions often proceed through the formation of carbocation intermediates, followed by intramolecular electrophilic attack on the aromatic ring mdpi.combeilstein-journals.org. Rearrangements frequently involve the migration of a group to an electron-deficient center. cambridgescholars.com

Kinetic studies provide valuable information about reaction rates, activation energies, and the order of reactions, which can help elucidate reaction mechanisms. The provided search results include an example of a kinetic study on the redox reaction of benzaldehyde (B42025) and dichromate ions, illustrating how reaction order and rate constants can be determined scispace.com. However, similar specific kinetic data for the cyclization, rearrangement, or other transformations of this compound were not identified.

The lack of specific detailed research findings and kinetic data for this compound in the provided search results makes it challenging to provide in-depth analysis of its reaction mechanisms and kinetics. Further dedicated research would be required to fully understand the intricate details of how this compound undergoes intramolecular cyclizations, skeletal rearrangements, and other chemical transformations, including the associated reaction mechanisms and kinetic parameters.

Computational and Theoretical Studies on 7 Phenylheptan 4 One

Quantum Chemical Investigations of 7-Phenylheptan-4-one Electronic Structure

Quantum chemistry methods are used to understand the electronic structure of molecules, which dictates their chemical behavior. These methods solve or approximate the Schrödinger equation to obtain information about molecular orbitals, electron density distribution, and energy levels.

Density Functional Theory (DFT) Applications for this compound

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems. For this compound, DFT could be applied to optimize its molecular geometry, calculate its ground state energy, and determine properties related to its electron distribution. DFT calculations can utilize various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), 6-311++G**) to describe the electronic system. Such calculations could provide insights into the polarity of the molecule, the charge distribution on individual atoms, and the nature of its chemical bonds. While DFT has been applied to study the properties and reactivity of various organic molecules, including some with phenyl and ketone moieties, specific results for this compound were not identified in the performed searches.

Ab Initio Calculations for Molecular Properties

Ab initio methods, meaning "from the beginning," are another class of quantum chemical calculations that are based directly on the fundamental laws of quantum mechanics without including experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MPn), can be used to calculate various molecular properties. For this compound, ab initio calculations could be employed to determine properties like dipole moment, polarizability, and vibrational frequencies. These properties are related to how the molecule interacts with electric fields and its spectroscopic behavior. Although ab initio studies are valuable for understanding molecular properties and have been applied to various chemical systems, specific ab initio calculation results for this compound were not found in the surveyed literature.

Conformational Analysis of this compound Isomers

Molecules with flexible chains, like this compound, can exist in multiple three-dimensional arrangements called conformers. Conformational analysis aims to identify the stable conformers and their relative energies. For this compound, the rotations around the single bonds in the heptane (B126788) chain and the orientation of the phenyl ring relative to the chain introduce conformational flexibility. Computational methods, including systematic conformational searching combined with energy calculations (often using force fields or DFT), can be used to explore the potential energy surface with respect to dihedral angles and identify low-energy conformers. Understanding the preferred conformations is important as they can influence the molecule's physical properties and reactivity. While conformational analysis is a standard computational technique applied to flexible organic molecules, specific conformational analysis results for this compound were not found in the conducted searches.

Reaction Pathway Elucidation for this compound Syntheses and Transformations

Computational chemistry can also be used to study chemical reactions involving this compound, either as a reactant or a product. This involves mapping the energy changes that occur as reactants transform into products, identifying transition states, and understanding the reaction mechanism.

Transition State Characterization

A transition state is a high-energy, short-lived molecular arrangement that exists at the peak of the energy barrier between reactants and products in a chemical reaction. Characterizing transition states computationally involves locating these saddle points on the potential energy surface. This typically requires sophisticated optimization algorithms and frequency calculations to confirm the nature of the stationary point. For reactions involving this compound, computational characterization of transition states could provide information about the activation energy barrier, which is related to the reaction rate. While transition state characterization is a key aspect of computational reaction mechanism studies, specific examples involving this compound were not identified in the search results.

Potential Energy Surface Mapping

Data Tables

Based on the available search results, detailed data tables from specific computational studies on the electronic structure, conformational analysis, or reaction pathways of this compound are not available. However, basic computed properties for this compound are listed in public databases like PubChem.

| Property | Value | Source |

| Molecular Weight | 190.28 g/mol | PubChem |

| XLogP3 (Computed) | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

Computational Catalysis Research Involving this compound

Computational catalysis studies aim to understand reaction mechanisms, transition states, and energy barriers with the aid of theoretical methods, often density functional theory (DFT). While specific computational catalysis research involving this compound was not found in the reviewed literature, studies on the catalytic reactions of other ketones and carbonyl compounds provide insight into the types of investigations that could be applied. For instance, computational studies have explored acid-catalyzed reactions of small carbonyl compounds like acetaldehyde (B116499) and acetone (B3395972), including keto-enol tautomerization, within catalytic environments such as zeolites. bldpharm.com These studies investigate the stability of reactants and intermediates at active sites and the influence of the local environment on reactivity. bldpharm.com The keto-enol tautomerism itself, a fundamental property of ketones, has been investigated computationally for other phenyl-containing diketones in various solvents, revealing insights into relative tautomer stability and transition states. nih.gov Such computational approaches could be employed to study the catalytic behavior of this compound in various reactions, such as condensation, addition, or oxidation, by modeling its interaction with catalysts and analyzing reaction pathways and energy profiles.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, including solvation and intermolecular interactions. Although specific MD simulations of this compound were not identified, the methodologies applied to similar systems illustrate their potential application.

Solvent Effects on this compound Reactivity

Solvent effects play a crucial role in chemical reactivity. MD simulations, often combined with quantum mechanical methods (QM/MM) or continuum solvent models (like SMD or PCM), can be used to model how different solvents influence the energy landscape of a reaction involving this compound. Studies on other organic reactions, such as acid-catalyzed reactions of biomass-derived oxygenates or Menshutkin reactions, have utilized classical MD simulations to explain solvent effects based on factors like solvent distribution around the reactant, hydrogen bonding lifetimes, and solvent-accessible surface area. acs.orgmdpi.com Continuum solvent models within DFT calculations have also been used to predict properties like partition coefficients, which are influenced by solvation. explorationpub.comrsc.org Applying these techniques to this compound could provide a detailed understanding of how solvent polarity, hydrogen bonding capacity, and other solvent properties affect its conformation, stability, and reactivity in solution.

Intermolecular Interactions of this compound

Understanding the intermolecular interactions of this compound with other molecules or surfaces is essential for predicting its physical properties, behavior in mixtures, and interactions in various environments. MD simulations can probe these interactions, including van der Waals forces, electrostatic interactions, and potential hydrogen bonding (though ketones are primarily hydrogen bond acceptors). Tools are available that can identify and quantify various types of molecular interactions, from non-covalent to covalent bonding, and distinguish between intramolecular and intermolecular forces. acs.org Studies on other molecules like acetone and hexane (B92381) have used methods like the Effective Fragment Potential (EFP) method in MD simulations to accurately describe intermolecular interactions such as Coulomb, polarization, dispersion, and exchange-repulsion forces. pressbooks.pub Applying such methods to this compound could quantify its interactions with different molecules, providing insights into its solvation, aggregation behavior, and interactions with solid phases.

Structure-Property Relationship (SPR) Modeling for this compound Analogues

Structure-Property Relationship (SPR) modeling, often overlapping with Quantitative Structure-Activity Relationship (QSAR), aims to build predictive models linking chemical structure to specific properties or activities. While a dedicated SPR model specifically for a series of this compound analogues predicting a particular property was not found, research on related phenyl alkyl ketones and diarylheptanoids demonstrates the principles involved. Studies on phenyl alkyl ketones have explored how variations in the alkyl chain length and substituents affect their biological activity, highlighting the importance of features like van der Waals interactions. acs.orgnist.gov Similarly, SAR studies on diarylheptanoids, which share a related carbon framework, have investigated how structural features like keto-enol groups or double bonds influence their anti-inflammatory properties. nih.gov Developing an SPR model for this compound analogues would involve synthesizing or computationally generating a series of related compounds, calculating or measuring their properties, and using statistical methods to identify the structural features that correlate with the observed property variations. This could be used to predict properties of novel analogues.

Advanced Analytical Research Methodologies Applied to 7 Phenylheptan 4 One

Chromatographic Separation and Detection Research

Chromatographic techniques are essential for separating 7-Phenylheptan-4-one from reaction mixtures, impurities, or environmental samples, and for assessing its purity.

High-Resolution Gas Chromatography (HRGC) Studies for Purity Assessment

High-Resolution Gas Chromatography (HRGC), also known as capillary GC, is a powerful technique for separating volatile and semi-volatile compounds with high efficiency. It is particularly well-suited for assessing the purity of organic compounds like this compound due to its ability to resolve closely eluting components. In HRGC, a small sample is vaporized and carried by an inert gas (mobile phase) through a narrow capillary column coated with a stationary phase. Compounds in the sample interact differently with the stationary phase based on their physical and chemical properties, leading to their separation as they travel through the column.

For purity assessment of this compound using HRGC, a dilute solution of the compound would be injected into the gas chromatograph. The separated components are typically detected using a flame ionization detector (FID), which is sensitive to organic compounds. The resulting chromatogram shows a peak for this compound and potentially smaller peaks corresponding to impurities. The relative areas of these peaks can be used to determine the percentage purity of the main compound. While specific HRGC studies on the purity of this compound were not found in the immediate literature, GC-MS systems, which utilize GC for separation, are commonly employed for the characterization of organic compounds, including those with phenyl and heptane (B126788) moieties.

Liquid Chromatography (LC) Method Development for Complex Mixtures

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is widely used for separating and analyzing compounds that are less volatile or thermally labile than those suitable for GC. LC is invaluable for the analysis of this compound in complex mixtures, such as synthetic reaction products or biological extracts. Method development in LC involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and temperature to achieve adequate separation of the target analyte from other components in the mixture nih.govfishersci.at.

For this compound, reversed-phase LC is a common approach, using a non-polar stationary phase (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) nih.gov. Gradient elution, where the mobile phase composition is changed over time, is often employed to separate components with a wide range of polarities in complex samples nih.gov. Detection of this compound in LC is typically achieved using a UV-Vis detector if the molecule has a chromophore that absorbs UV light at a suitable wavelength. The phenyl ring in this compound provides such a chromophore, allowing for UV detection. LC-MS is a hyphenated technique that combines the separation power of LC with the detection capabilities of mass spectrometry, providing both separation and molecular weight information uni.lu. This combined approach has been used for the characterization of compounds structurally related to this compound chem960.com. General strategies for rapid HPLC method development for complex mixtures have been reported nih.govfishersci.at.

Supercritical Fluid Chromatography (SFC) for this compound Separations

Supercritical Fluid Chromatography (SFC) utilizes a mobile phase that is a fluid above its critical temperature and pressure, typically carbon dioxide modified with a co-solvent. SFC offers advantages over traditional LC and GC for certain applications, including faster separations, lower solvent consumption, and the ability to separate a wider range of compounds, including both non-polar and moderately polar molecules. SFC is particularly well-established for chiral separations.

While specific applications of SFC for separating this compound were not found, SFC could be a valuable tool for its analysis, especially if this compound were part of a mixture containing compounds with diverse polarities or if rapid separation is required. The properties of supercritical CO₂, such as lower viscosity and higher diffusivity compared to liquids, contribute to faster analysis times and higher efficiencies in SFC. SFC can be coupled with various detectors, including UV and mass spectrometers. The use of modifiers in the mobile phase, such as alcohols with additives, can improve peak shape and elution of polar components. SFC has been successfully applied to the separation of various organic compounds in pharmaceutical and other industries.

Mass Spectrometric Techniques for Mechanistic and Quantitative Analysis

Mass Spectrometry (MS) provides crucial information about the molecular weight and structure of this compound and its related species through the analysis of ions.

High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of a compound. This is particularly useful in reaction monitoring to identify reactants, products, intermediates, and byproducts based on their exact masses. HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.

In the context of studying reactions involving this compound, HRMS can be used to monitor the progress of the reaction by tracking the consumption of starting materials and the formation of products and intermediates. The accurate mass obtained from HRMS can confirm the molecular formula of this compound (C₁₃H₁₈O) and any other compounds involved in or formed during the reaction. HRMS has been employed in monitoring crude reaction mixtures and analyzing products in synthetic chemistry. LC-HRMS, combining liquid chromatography with high-resolution mass spectrometry, is a powerful tool for untargeted profiling and targeted analysis of complex samples, enabling the identification of numerous compounds based on their accurate mass and retention time.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically including fragmentation of a selected precursor ion and analysis of the resulting fragment ions. This technique provides detailed structural information about a molecule. In MS/MS, the molecule of interest (precursor ion) is first selected in a mass analyzer, then fragmented (e.g., through collision-induced dissociation), and finally, the fragment ions are separated and detected in a second mass analyzer.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Advanced Spectroscopic Investigations for Structural and Kinetic Insights

Advanced spectroscopic techniques provide detailed information about the molecular structure, bonding, and dynamics of chemical compounds. Their application to this compound could yield valuable insights into its behavior and transformations.

In-situ Nuclear Magnetic Resonance (NMR) Studies of this compound Reactions

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR spectrometer. This technique can provide detailed kinetic and mechanistic information by observing the changes in the NMR spectra of reactants, intermediates, and products over time. Applying in-situ NMR to reactions involving this compound could help elucidate reaction pathways, determine reaction rates, and identify transient species. However, specific published research employing in-situ NMR to study reactions of this compound was not extensively found.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Changes

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a compound, providing information about its functional groups and molecular structure. These techniques are sensitive to changes in hydrogen bonding interactions and molecular conformations. For this compound, IR and Raman spectroscopy could be used to investigate potential intramolecular or intermolecular hydrogen bonding involving the carbonyl group or to study conformational preferences and changes under different conditions. While general applications of IR and Raman spectroscopy to ketones are common, specific detailed studies focusing on hydrogen bonding or conformational changes of this compound using these methods were not prominently found in the search results.

Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignments of Analogues

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are used to study the stereochemistry of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light, while ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. These techniques are particularly useful for determining the absolute configuration of chiral centers and analyzing the conformations of chiral molecules. Although this compound itself is not chiral, chiroptical spectroscopy would be invaluable for the stereochemical assignment of chiral analogues or derivatives of this compound. However, specific published research applying VCD or ECD for stereochemical assignments of analogues of this compound was not readily identified.

Hyphenated Analytical Techniques in this compound Research

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry, offering enhanced analytical performance.

GC-MS/MS for Trace Level Analysis

Gas Chromatography- Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique widely used for the trace level analysis of volatile and semi-volatile compounds in complex matrices. GC separates the components of a mixture, and the eluting compounds are then fragmented and detected by the tandem mass spectrometer. This provides increased confidence in identification and lower detection limits compared to GC-MS. GC-MS/MS could be applied for the trace analysis of this compound in various samples, such as environmental matrices or complex chemical mixtures, to determine its presence and concentration at very low levels. While GC-MS/MS is a standard technique for trace analysis of many organic compounds, specific published studies detailing its application for the trace analysis of this compound were not extensively found in the conducted search.

LC-MS/MS for Reaction Product Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography (LC) with the sensitive and selective detection of tandem mass spectrometry (MS/MS). This hyphenated technique is widely used for the identification and quantification of components in complex mixtures, including reaction mixtures.

In LC-MS/MS, the liquid chromatography step separates the components of a sample based on their physical and chemical properties, such as polarity, before they enter the mass spectrometer. The separated compounds are then ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of these ions. Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions (precursor ions) and analysis of the resulting fragment ions (product ions). This fragmentation pattern provides highly specific structural information, enabling the identification of compounds.

For the characterization of reaction products involving this compound, LC-MS/MS could be a valuable tool. By analyzing a reaction mixture using LC-MS/MS, researchers could potentially separate the starting material (this compound) from any products, by-products, or unreacted starting materials. The mass spectrometer would provide molecular weight information for each separated component, and MS/MS fragmentation could offer structural insights into the identified species. This would be particularly useful for confirming the formation of desired products and identifying unexpected compounds that may arise during a reaction. LC-MS/MS can differentiate isomers and provide structural confirmation through the analysis of product ion spectra.

While LC-MS/MS is a standard technique for reaction product characterization in organic synthesis and related fields, specific detailed research findings or data tables demonstrating the application of LC-MS/MS solely for characterizing the reaction products of this compound were not identified in the consulted literature.

Chemometric Approaches for Data Analysis in this compound Research

Chemometric approaches involve the application of mathematical and statistical methods to chemical data. These techniques are particularly useful for extracting meaningful information from complex datasets generated by analytical instruments like LC-MS. In chemical research, chemometrics can be employed for various purposes, including data visualization, pattern recognition, classification, and model building.

In the context of research involving this compound, chemometric approaches could be applied to analyze data obtained from various analytical techniques, such as spectroscopic data (e.g., NMR, IR) or chromatographic data (e.g., LC-MS). For instance, if multiple reactions involving this compound were conducted under varying conditions, chemometrics could be used to analyze the resulting complex analytical profiles. Techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) could help in identifying trends, understanding the impact of reaction parameters on product distribution, or classifying different reaction outcomes based on their chemical profiles.

Chemometric methods can also be used for method development and validation in the analysis of this compound, optimizing parameters for separation or detection to improve the quality and reliability of analytical data. Furthermore, if studying the presence of this compound in different matrices or samples, chemometrics could aid in distinguishing between samples based on their chemical composition as revealed by analytical measurements.

Exploration of Biological Activities and Derived Bioactive Scaffolds from 7 Phenylheptan 4 One

Preliminary In Vitro Biological Screening Methodologies for 7-Phenylheptan-4-one Analogues

In vitro biological screening is a crucial initial step in identifying potential bioactivities of chemical compounds and their analogues. For this compound derived compounds, various methodologies can be employed to assess their interactions with biological targets and systems.

Enzyme Inhibition Studies (e.g., broad-spectrum enzyme panels)

Enzyme inhibition studies are commonly used to determine if a compound can interfere with the activity of specific enzymes. Research on diarylheptanoids, including those structurally related to this compound, has investigated their effects on various enzymes. For instance, certain diarylheptanoids have shown inhibitory activities against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nitric oxide synthase (NO synthase). ebi.ac.uk Fluoroketone derivatives, such as 1,1,1,3-tetrafluoro-7-phenylheptan-2-one, have been studied as inhibitors of calcium-independent phospholipase A2 (iPLA2). researchgate.netnih.gov These studies often involve incubating the enzyme with the substrate and the test compound, then measuring the reduction in enzyme activity.

Receptor Binding Assays in Model Systems

Receptor binding assays are used to evaluate the ability of a compound to bind to specific biological receptors. This can provide information about potential agonist or antagonist activity. While direct studies on this compound binding to specific receptors were not prominently found, research on analogues provides relevant context. For example, some alnustone-like compounds, which share a diarylheptanoid structure, have been investigated for their interaction with estrogen receptor alpha (ER-alpha) using molecular docking studies. researchgate.net Radiometric ligand-binding assays are a common method for measuring ligand binding to receptors, utilizing radiolabeled ligands to quantify binding to cells or cell membranes containing the receptor of interest. revvity.com

Antimicrobial Activity Investigations (e.g., bacterial, fungal growth inhibition assays)

Investigations into antimicrobial activity assess the ability of compounds to inhibit the growth of microorganisms such as bacteria and fungi. Diarylheptanoids and their derivatives have been explored for their antimicrobial properties. Studies have shown that synthesized diarylheptanoid compounds can exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast. researchgate.net These investigations often utilize methods like the disc diffusion method or determination of minimum inhibitory concentration (MIC). researchgate.netresearchgate.netekb.egmedwinpublishers.comeurjchem.com

Cytotoxicity Assessments in Cell Lines for Molecular Mechanism Research

Cytotoxicity assessments evaluate the potential of a compound to be toxic to cells, often using various cancer cell lines. These studies can also provide insights into the molecular mechanisms underlying observed biological effects. Diarylheptanoids structurally related to this compound have demonstrated cytotoxicity against several human tumor cell lines. researchgate.netebi.ac.ukresearchgate.netmdpi.com For instance, compounds isolated from Alpinia officinarum showed significant cytotoxicity against neuroblastoma cell lines, inducing nuclear changes and activating caspases, suggesting the induction of apoptosis. ebi.ac.uk Another diarylheptanoid derivative showed potent cytotoxicity against colon cancer and lung cancer cell lines. researchgate.net Cytotoxicity is typically measured by determining the concentration of the compound that inhibits cell growth by a certain percentage (e.g., IC50 values). researchgate.netresearchgate.netmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derived Compounds

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. This is crucial for designing and optimizing compounds with desired properties.

Identification of Key Molecular Features for Bioactivity

SAR studies on diarylheptanoids and related structures have begun to identify molecular features important for their bioactivity. For example, in the context of inhibiting diacylglycerol lipase (B570770) α (DAGLα), studies on α-ketoheterocycles with a distal phenyl group on a (C6-C9)-acyl chain, structurally related to this compound, have shown that the length of the acyl chain and the presence of the phenyl group are important for potent inhibition. universiteitleiden.nlnih.gov The type of heterocyclic scaffold also significantly impacts activity. universiteitleiden.nlnih.gov For cytotoxicity, studies on diarylheptanoids have indicated that specific substitutions on the phenyl rings can influence activity against different cancer cell lines. researchgate.netresearchgate.net While detailed SAR specifically for this compound was not extensively found, the studies on its analogues highlight the importance of the heptanone backbone and the nature and position of phenyl ring substitutions in modulating biological activities like enzyme inhibition and cytotoxicity. researchgate.netresearchgate.netnih.govuniversiteitleiden.nlnih.gov

Design and Synthesis of Focused Libraries of this compound Analogues

The exploration of the biological potential of the 7-phenylheptane scaffold necessitates the design and synthesis of focused libraries of this compound analogues. This involves modifying different parts of the core structure, such as alterations to the phenyl ring, variations in the alkyl chain length, and modifications or additions to the ketone functional group.

Synthetic strategies for constructing the 7-phenylheptane framework and its derivatives have been reported. For instance, the synthesis of linear diarylheptanoids, which are structurally related, has been achieved through various methods, including sequential crossed aldol (B89426) condensation reactions. researchgate.net This approach allows for the introduction of different substituents on the aromatic rings, contributing to the diversity of the synthesized library. researchgate.net Another method for synthesizing diarylheptanoids involves Mukaiyama aldol reactions, providing stereoselective routes to specific analogues. researchgate.netresearchgate.net Asymmetric aldol reactions and Sharpless kinetic resolution have also been employed in the stereoselective synthesis of certain bioactive diarylheptanoids. researchgate.netresearchgate.net

The synthesis of specific analogues, such as 1-amino-N-(tert-butanesulfinyl)-1-phenylheptan-6-one, demonstrates the possibility of incorporating amine functionalities into the phenylheptanone scaffold through reactions involving sulfinyl imines and organolithium compounds. universiteitleiden.nl The development of focused libraries often utilizes computational methods to guide the selection of target molecules, aiming to cover relevant chemical space and increase the probability of identifying active compounds. bocsci.com

Mechanistic Investigations of Biological Interactions at the Molecular Level

Understanding the biological activities of this compound analogues requires detailed mechanistic investigations at the molecular level. These studies aim to identify the specific biological targets that these compounds interact with and the downstream biochemical pathways that are modulated as a result of these interactions.

Ligand-Target Interaction Profiling

Ligand-target interaction profiling is a crucial step in elucidating the mechanism of action of bioactive compounds. Various bioanalytical techniques are employed for this purpose, including bioaffinity chromatography, mass spectrometry-based approaches, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR). researchgate.netacs.org Molecular docking studies also play a significant role in predicting and understanding the binding interactions between ligands and their target proteins. researchgate.netresearchgate.netnih.govidrblab.net

While direct ligand-target interaction profiling for this compound is not extensively documented in the provided sources, studies on its analogues offer valuable insights. For example, OL-135 (1-oxo-1-[5-(2-pyridyl)-2-yl]-7-phenylheptane), an analogue with the phenyl group at the 7-position, has been identified as a reversible inhibitor of fatty acid amide hydrolase (FAAH). thegoodscentscompany.comsmujo.idacs.org Mechanistic studies, including cocrystal structures, have revealed that OL-135 inhibits FAAH by forming a reversible hemiketal with the catalytic serine residue in the active site. thegoodscentscompany.comsmujo.id This provides a concrete example of how a 7-phenylheptane analogue can interact with a specific enzyme target.

Molecular docking studies on related diarylheptanoids, such as alnustone-like compounds, have been conducted to investigate their interactions with targets like estrogen receptor alpha (ER-alpha). cdutcm.edu.cn These studies help to predict binding modes and affinities, guiding further experimental validation. Similarly, molecular docking has been applied to study the interaction of diarylheptanoids like Yakuchinone A and B with enzymes such as xanthine (B1682287) oxidase, providing insights into their potential antioxidant mechanisms. smujo.id Another diarylheptanoid, 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one (DHPA), was investigated for its interaction with the TrkB receptor using molecular docking and dynamics simulations. acs.org

Biochemical Pathway Modulation Studies